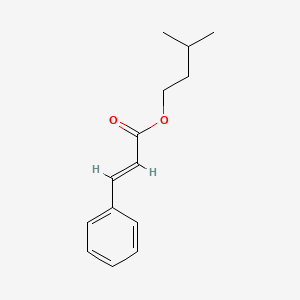
イソペンチルシンナメート
概要
説明
Isoamyl cinnamate is mainly used as a fragrance ingredient and also as a food flavoring agent.
Isoamyl cinnamate is a pale yellow liquid with iridescent sheen. (NTP, 1992)
科学的研究の応用
抗菌活性
イソペンチルシンナメートは、その抗菌特性について研究されてきました。研究によると、イソペンチルシンナメートを含むシンナメートは、病原性真菌や細菌に対して効果的であることが示されています。化合物の効力は、最小発育阻止濃度(MIC)によって測定され、これは微生物の増殖を阻害する最低濃度を示しています。 研究では、合成シンナメートは、薬剤耐性菌株の抑制に有望な結果を示しています .
抗真菌作用のメカニズム
イソペンチルシンナメートの抗真菌作用のメカニズムには、真菌細胞膜および細胞壁との相互作用が関与しています。真菌細胞膜の主要な成分であるエルゴステロールを標的にし、その完全性を破壊して細胞死を引き起こします。 このメカニズムは、特に抗真菌剤耐性の上昇という状況において、新規抗真菌剤の開発において重要です .
抗生物質との相乗効果
イソペンチルシンナメートは、従来の抗生物質との相乗作用の可能性について評価されてきました。チェッカーボード法は、シンナメートとニスタチンやアモキシシリンなどの抗生物質の組み合わせ効果を評価するために使用されます。 一部の研究では、イソペンチルシンナメートはこれらの抗生物質の有効性を高める可能性があり、併用療法における可能性を示唆しています .
細菌に対する阻害メカニズム
抗真菌作用と同様に、イソペンチルシンナメートは、細菌細胞膜を損傷することによって抗菌作用を示します。ATPアーゼ活性を阻害し、エネルギー代謝を阻害することができ、これは細菌の増殖と繁殖に不可欠です。 これらのメカニズムを理解することで、新しい抗菌剤の開発に役立ちます .
食品保存における可能性
その抗菌特性により、イソペンチルシンナメートは食品保存に使用できます。食品媒介病原体の増殖を阻害することで、腐りやすい商品の保存期間を延長できます。 この用途は、消費者が合成保存料の自然な代替品を求めているため、特に関連しています .
アロマテラピーおよび香料業界における役割
イソペンチルシンナメートの心地よい香りは、アロマテラピーや香料業界での使用に適しています。 パーソナルケア製品の香りの配合や、ディフューザーやアロマキャンドルを使用したリラックス効果のある環境作りに使用できます .
化粧品用途
化合物の抗菌特性と心地よい香りは、化粧品用途にも適しています。 スキンケア製品に配合することで、微生物汚染を防ぎ、好ましい香りを与えることができます .
多剤耐性菌の研究
イソペンチルシンナメートは、多剤耐性菌を標的にした現在進行中の研究の一部です。 細菌細胞機能を破壊する能力は、現在使用されている抗生物質に耐性を持つようになった細菌に対する新しい治療法の開発において、潜在的な候補となっています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Isopentyl cinnamate, also known as Isoamyl cinnamate, has been found to have larvicidal activity against the mosquito Aedes aegypti . The primary targets of this compound are believed to be a carbonic anhydrase (CA), a histone deacetylase (HDAC2), and two sodium-dependent cation-chloride co-transporters (CCC2 and CCC3) . These targets play crucial roles in various biological processes, including pH regulation, gene expression, and ion transport.
Mode of Action
The compound interacts with its targets, leading to their inhibition . This multi-target mechanism of action disrupts the normal functioning of the mosquito larvae, resulting in their death . .
Biochemical Pathways
Isopentyl cinnamate is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of a wide range of secondary metabolites in plants . The cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds, is central to this process . .
Pharmacokinetics
Its larvicidal activity suggests that it can be absorbed and distributed within the mosquito larvae to reach its targets . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The inhibition of the targets by Isopentyl cinnamate disrupts essential biological processes in the mosquito larvae, leading to their death . This suggests that the compound could potentially be used as a larvicide in the control of Aedes aegypti, a mosquito species that transmits several serious diseases .
生化学分析
Biochemical Properties
Isopentyl cinnamate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in ester hydrolysis and synthesis. It interacts with esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. This interaction is crucial for the metabolism and breakdown of isopentyl cinnamate in biological systems . Additionally, isopentyl cinnamate may interact with other biomolecules, such as transport proteins, which facilitate its movement across cellular membranes.
Cellular Effects
Isopentyl cinnamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit antimicrobial activity, affecting the growth and viability of certain bacterial and fungal cells . This compound can disrupt cell membrane integrity and interfere with essential cellular functions, leading to cell death. Furthermore, isopentyl cinnamate may modulate gene expression by influencing transcription factors and signaling molecules involved in stress responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of isopentyl cinnamate involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . For example, isopentyl cinnamate has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane structure and function . This interaction leads to increased membrane permeability and ultimately cell death. Additionally, isopentyl cinnamate may affect gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopentyl cinnamate can change over time due to its stability and degradation. Isopentyl cinnamate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term exposure to isopentyl cinnamate in in vitro or in vivo studies has shown that it can have sustained antimicrobial effects, but its efficacy may decrease over time due to degradation and metabolic processes.
Dosage Effects in Animal Models
The effects of isopentyl cinnamate vary with different dosages in animal models. At low to moderate doses, isopentyl cinnamate has been observed to exhibit beneficial antimicrobial and anti-inflammatory effects . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been noted, where a certain concentration of isopentyl cinnamate is required to achieve the desired biological activity, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
Isopentyl cinnamate is involved in metabolic pathways related to ester hydrolysis and synthesis. It is metabolized by esterases, which hydrolyze the ester bond to produce isopentyl alcohol and cinnamic acid . These metabolites can then enter various metabolic pathways, including the phenylpropanoid pathway, where cinnamic acid serves as a precursor for the synthesis of other phenolic compounds . The metabolic flux and levels of metabolites can be influenced by the presence of isopentyl cinnamate and its interactions with metabolic enzymes.
Transport and Distribution
Isopentyl cinnamate is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins . These proteins facilitate the movement of isopentyl cinnamate across cellular membranes and its localization within specific cellular compartments. The distribution of isopentyl cinnamate can affect its biological activity and efficacy, as its accumulation in certain tissues or organelles may enhance or inhibit its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of isopentyl cinnamate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, isopentyl cinnamate may be localized to the endoplasmic reticulum or other membrane-bound organelles, where it can interact with enzymes and proteins involved in metabolic processes. The localization of isopentyl cinnamate can impact its activity and function, as its proximity to target biomolecules can enhance its interactions and biological effects.
特性
IUPAC Name |
3-methylbutyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-12(2)10-11-16-14(15)9-8-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHCDEYLWGVZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025454 | |
| Record name | Isoamyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7779-65-9 | |
| Record name | Isoamyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



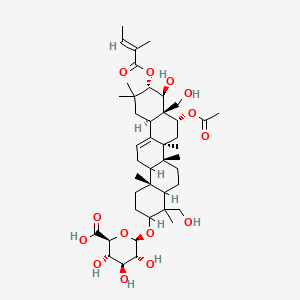
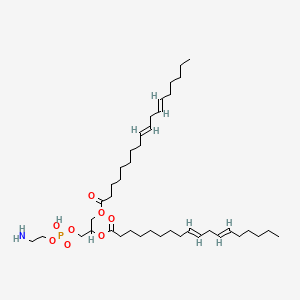
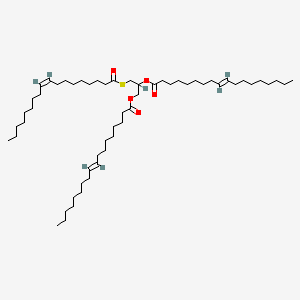
![2-[5-[(4E,20E)-35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B1236549.png)
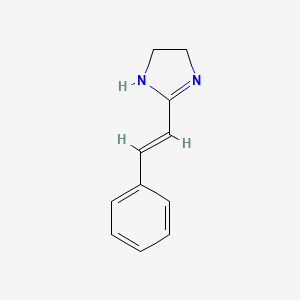
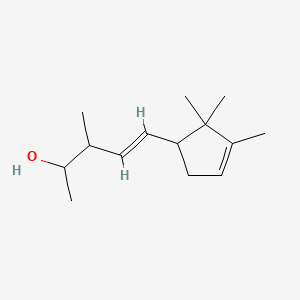
![(5Z)-5-[(4-chlorophenyl)hydrazinylidene]-2,2-dimethyloxan-4-one](/img/structure/B1236556.png)
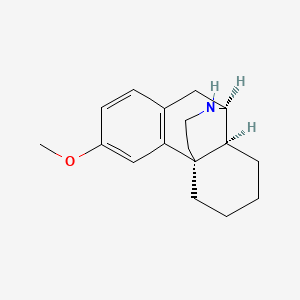
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236560.png)

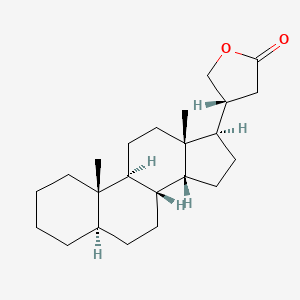
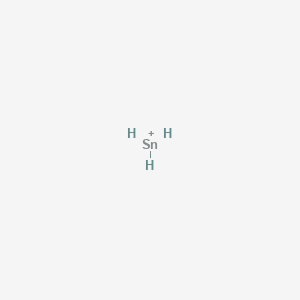
![5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1236565.png)
